molecular formula C8H9FO3S B1320753 2-(4-Fluorophenyl)ethanesulfonic acid CAS No. 771468-53-2

2-(4-Fluorophenyl)ethanesulfonic acid

Cat. No.: B1320753
CAS No.: 771468-53-2
M. Wt: 204.22 g/mol
InChI Key: PNIKRMYUGJUQJV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethanesulfonic acid is a chemical compound with the molecular formula C8H9FO3S and a molecular weight of 204.22. It is a sulfonic acid derivative of 4-fluoroaniline and is commonly used as a reagent in organic synthesis. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethanesulfonic acid typically involves the sulfonation of 4-fluoroaniline. One common method is the reaction of 4-fluoroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Fluorophenyl)ethanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized compounds.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.

    Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonic acid: Similar in structure but lacks the ethanesulfonic acid moiety.

    2-(4-Chlorophenyl)ethanesulfonic acid: Similar structure with a chlorine atom instead of a fluorine atom.

    2-(4-Methylphenyl)ethanesulfonic acid: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

2-(4-Fluorophenyl)ethanesulfonic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable reagent in various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIKRMYUGJUQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595967
Record name 2-(4-Fluorophenyl)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771468-53-2
Record name 2-(4-Fluorophenyl)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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